molecular formula C13H17N3O B3831600 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

Cat. No. B3831600
M. Wt: 231.29 g/mol
InChI Key: ZYTVWZJMOUEEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, also known as BMPT, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BMPT is a heterocyclic compound that belongs to the family of triazolidinones and has a unique chemical structure that makes it a promising candidate for research and development.

Mechanism of Action

The mechanism of action of 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission in the brain. 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability and the reduction of seizure activity. 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been shown to modulate the activity of other neurotransmitters such as glutamate and serotonin, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the modulation of neurotransmitter activity, and the enhancement of GABAergic neurotransmission. 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been shown to have sedative and anxiolytic effects, which may be attributed to its modulation of neurotransmitter activity in the brain. In addition, 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have herbicidal and fungicidal activities, which may be attributed to its ability to disrupt cellular processes in plants and fungi.

Advantages and Limitations for Lab Experiments

5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is also relatively easy to synthesize and can be produced in large quantities. However, 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential applications in material science. Further studies are also needed to fully elucidate the mechanism of action of 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one and to identify its molecular targets in the brain.

Scientific Research Applications

5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In medicine, 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to exhibit anticonvulsant, sedative, and anxiolytic activities, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety. In agriculture, 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have herbicidal and fungicidal activities, making it a potential candidate for the development of environmentally friendly pesticides. In material science, 5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have potential applications in the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-but-3-enyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-4-10-13(2)14-12(17)16(15-13)11-8-6-5-7-9-11/h3,5-9,15H,1,4,10H2,2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTVWZJMOUEEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)N(N1)C2=CC=CC=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(But-3-en-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
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5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
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5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
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5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Reactant of Route 5
5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
Reactant of Route 6
5-(3-buten-1-yl)-5-methyl-2-phenyl-1,2,4-triazolidin-3-one

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